Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate
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Overview
Description
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the benzimidazole ring, and a methyl ester group at the 2nd position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate typically involves the reaction of 5,6-difluoro-1H-benzo[D]imidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols or aldehydes.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in cancer cells, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interfere with signal transduction pathways, thereby inhibiting the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylate ester.
1-Methyl-1H-benzo[D]imidazole-2-carbaldehyde: Lacks the fluorine atoms and has an aldehyde group.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Contains a bromine atom and an imidazole ring
Uniqueness
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is unique due to the presence of both fluorine atoms and the methyl ester group, which confer specific chemical properties and biological activities. The fluorine atoms enhance the compound’s stability and lipophilicity, making it more effective in biological systems .
Biological Activity
Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate is a synthetic compound that belongs to the benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.
Structural Characteristics
The compound features a unique structural composition characterized by:
- Benzimidazole core : A bicyclic structure that is integral to many bioactive compounds.
- Fluorine substituents : The presence of two fluorine atoms at the 5 and 6 positions enhances its pharmacological properties.
- Carboxylate ester functional group : This functional group contributes to its solubility and reactivity.
The molecular formula is C10H7F2N1O2 with a molecular weight of approximately 212.15 g/mol .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. Studies have shown that derivatives can induce apoptosis and cell cycle arrest in cancer cells .
- Case Study : In a recent evaluation, several derivatives of benzimidazole were tested against breast cancer cells, demonstrating promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Properties
This compound also exhibits antimicrobial activity, making it a candidate for further development as an antibiotic agent.
- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against specific pathogens .
- Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1H-benzimidazole-2-carboxylate | Benzimidazole core, single carboxylate | Lacks fluorine substituents |
5-Fluoro-1H-benzimidazole | Benzimidazole core with one fluorine | Simpler structure; less diverse biological activity |
Ethyl 5,6-dichloro-1H-benzimidazole | Chlorinated benzimidazole | Different halogen substituents |
Methyl 4-(trifluoromethyl)-1H-benzimidazole | Benzimidazole core with trifluoromethyl group | Enhanced lipophilicity |
The specific fluorination pattern and ester functionality in this compound may confer unique pharmacological properties compared to these similar compounds .
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
methyl 5,6-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
RCXZSWHWZBTFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=C(C=C2N1)F)F |
Origin of Product |
United States |
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